molecular formula C10H12O4 B016002 2,4-Dimethoxyphenylacetic acid CAS No. 6496-89-5

2,4-Dimethoxyphenylacetic acid

Cat. No.: B016002
CAS No.: 6496-89-5
M. Wt: 196.2 g/mol
InChI Key: ZFXFMGARFHRTTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenylacetic acid can be synthesized from 2,4-dimethoxybenzoic acid. The process involves the reaction of 2,4-dimethoxybenzaldehyde with hydrogen cyanide to obtain 2,4-dimethoxybenzaldehyde cyanohydrin, which is then hydrolyzed to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethoxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in the metabolism of dopamine analogs.

    Medicine: Investigated for potential therapeutic uses due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dimethoxyphenylacetic acid involves its role as a metabolite of dopamine analogs. It mimics natural auxin hormones, disrupting normal growth processes in dicotyledonous plants. The molecular targets and pathways involved include interactions with auxin receptors and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Comparison: 2,4-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its reactivity and interactions. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXFMGARFHRTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325597
Record name 2,4-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6496-89-5
Record name 6496-89-5
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Record name 2,4-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethoxyphenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of developing an improved synthesis for 2,4-Dimethoxyphenylacetic acid?

A1: Both papers focus on improving the existing methods for synthesizing this compound. This suggests that the compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, potentially with applications in pharmaceuticals, materials science, or other fields. Efficient and cost-effective synthesis methods are crucial for making such applications feasible.

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